2-(Difluoromethoxy)benzyl bromide CAS number 85684-64-6
2-(Difluoromethoxy)benzyl bromide CAS number 85684-64-6
An In-depth Technical Guide to 2-(Difluoromethoxy)benzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Difluoromethoxy)benzyl bromide (CAS Number: 85684-64-6), a versatile reagent in modern organic synthesis. Its unique structural features make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.[1][2] This document outlines its chemical properties, synthesis, reactivity, applications, and safety protocols, presenting quantitative data in accessible tables and detailing experimental procedures.
Chemical and Physical Properties
2-(Difluoromethoxy)benzyl bromide is a halogenated organic compound characterized by a benzyl bromide core substituted with a difluoromethoxy group at the ortho position.[2] This substitution pattern imparts unique reactivity and properties to the molecule. The compound typically appears as a colorless to pale yellow liquid and is sensitive to moisture.[2]
Table 1: Physicochemical Properties of 2-(Difluoromethoxy)benzyl bromide
| Property | Value |
| CAS Number | 85684-64-6 |
| Molecular Formula | C₈H₇BrF₂O[1][2][3] |
| Molecular Weight | 237.04 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[2] |
| Purity | ≥97%[3] |
| Flash Point | 108 °C[1][3] |
| Relative Density | 1.555[3] |
| Boiling Point | 222 °C[4] |
Table 2: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(bromomethyl)-2-(difluoromethoxy)benzene[3] |
| Synonyms | alpha-Bromo-2-difluoromethoxytoluene, 1-(Bromomethyl)-2-(Difluoromethoxy)Benzene[2] |
| SMILES | c1ccc(c(c1)CBr)OC(F)F[2] |
| InChI | InChI=1/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2[2] |
Synthesis and Reactivity
The synthesis of 2-(Difluoromethoxy)benzyl bromide can be achieved through several routes. A common method involves the direct reaction of a suitable benzyl bromide precursor with a difluoromethanolating agent under controlled conditions.[1] Another approach is the bromination of 2,6-difluorotoluene using hydrogen bromide and hydrogen peroxide.[1]
The reactivity of this compound is dominated by two key features:
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Nucleophilic Substitution : The benzylic bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the straightforward introduction of the 2-(difluoromethoxy)benzyl moiety into various molecular scaffolds.
-
Electrophilic Aromatic Substitution : The difluoromethoxy group influences the electron density of the aromatic ring, directing electrophiles to specific positions.[1]
Caption: Reactivity of 2-(Difluoromethoxy)benzyl Bromide.
Applications in Research and Development
2-(Difluoromethoxy)benzyl bromide is a key intermediate in the synthesis of complex organic molecules. Its applications span several key areas of chemical research:
-
Pharmaceutical Synthesis : The difluoromethoxy group is a bioisostere of other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] This makes the parent compound a valuable building block for novel therapeutics.[1]
-
Agrochemicals : The unique electronic properties of the difluoromethoxy group can be exploited to develop new pesticides and herbicides with improved efficacy and environmental profiles.[1]
-
Material Science : Incorporation of the 2-(difluoromethoxy)benzyl moiety can be used to tune the properties of organic materials for applications in electronics and polymer science.[1]
-
Organic Synthesis : Beyond its role as a building block, it can also be employed as a coupling reagent and an N-protecting group for amines.[1]
Experimental Protocols
While specific experimental conditions can vary, the following provides a general protocol for a nucleophilic substitution reaction using 2-(Difluoromethoxy)benzyl bromide.
General Procedure for Nucleophilic Substitution:
-
Reaction Setup : To a solution of the nucleophile in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF), add a base (e.g., potassium carbonate, sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagent : Slowly add a solution of 2-(Difluoromethoxy)benzyl bromide in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup : Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Workflow for Nucleophilic Substitution.
Safety and Handling
2-(Difluoromethoxy)benzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.
Table 3: Hazard Information
| Hazard | Description |
| GHS Pictogram | Corrosive[3] |
| Signal Word | Danger[3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid all personal contact, including inhalation.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, alcohols, and ammonia.[1]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6]
Conclusion
2-(Difluoromethoxy)benzyl bromide is a valuable and versatile reagent for chemical synthesis. Its unique combination of a reactive benzylic bromide and an electron-withdrawing difluoromethoxy group provides a powerful tool for the construction of complex molecules with potential applications in medicine, agriculture, and material science. Proper handling and adherence to safety protocols are essential when working with this compound.
References
- 1. Buy 2-(Difluoromethoxy)benzyl bromide | 85684-64-6 [smolecule.com]
- 2. CAS 85684-64-6: 2-(difluoromethoxy)benzyl bromide [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(DIFLUOROMETHOXY)BENZYL BROMIDE | 85684-64-6 | INDOFINE Chemical Company [indofinechemical.com]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
